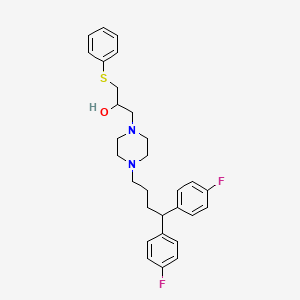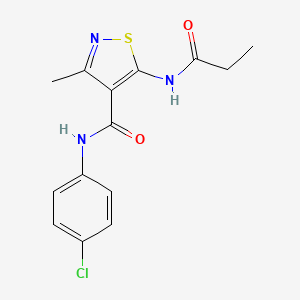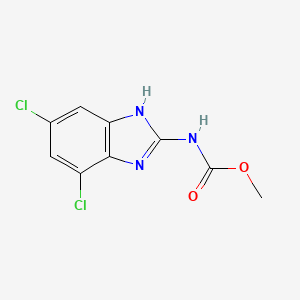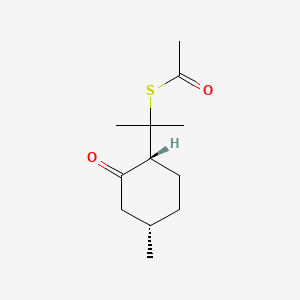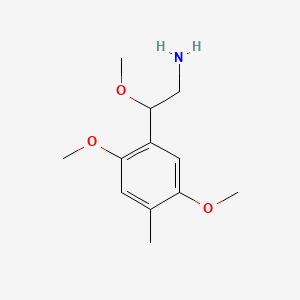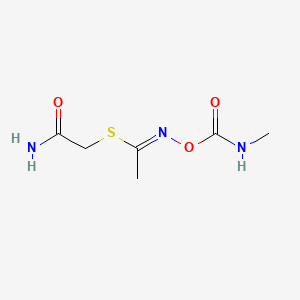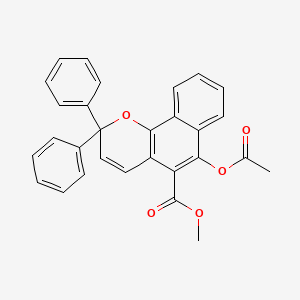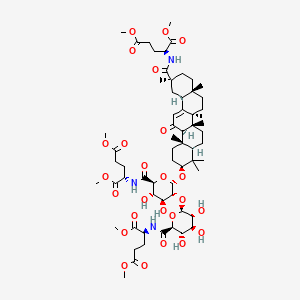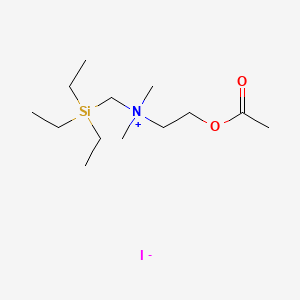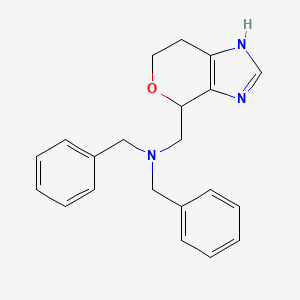
Pyrano(3,4-d)imidazole-4-methanamine, 1,4,6,7-tetrahydro-N,N-bis(phenylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrano(3,4-d)imidazole-4-methanamine, 1,4,6,7-tetrahydro-N,N-bis(phenylmethyl)- is a complex organic compound that belongs to the class of pyranoimidazoles This compound is characterized by its unique structure, which includes a pyrano ring fused to an imidazole ring, and two phenylmethyl groups attached to the nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pyrano(3,4-d)imidazole-4-methanamine, 1,4,6,7-tetrahydro-N,N-bis(phenylmethyl)- typically involves multi-step organic reactions. One common method includes the conjugate addition-cyclization of malononitrile to 5-arylidenebarbituric acids . Another approach involves the reaction of arylidenemalononitriles with barbituric acids under traditional hot reaction conditions or microwave irradiation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
Pyrano(3,4-d)imidazole-4-methanamine, 1,4,6,7-tetrahydro-N,N-bis(phenylmethyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the phenylmethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated reagents for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Pyrano(3,4-d)imidazole-4-methanamine, 1,4,6,7-tetrahydro-N,N-bis(phenylmethyl)- has several scientific research applications:
Medicinal Chemistry: This compound has potential as an antimicrobial and anticancer agent.
Materials Science: It can be used in the development of new materials with unique properties.
Biological Studies: Its biological activities, including antibacterial and antifungal properties, have been investigated.
Mecanismo De Acción
The mechanism of action of pyrano(3,4-d)imidazole-4-methanamine, 1,4,6,7-tetrahydro-N,N-bis(phenylmethyl)- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo(3,4-d)pyrimidine: Another compound with a similar fused ring structure.
Pyrano(2,3-d)pyrimidine: Shares the pyrano ring but differs in the fused ring system.
Uniqueness
Pyrano(3,4-d)imidazole-4-methanamine, 1,4,6,7-tetrahydro-N,N-bis(phenylmethyl)- is unique due to its specific ring fusion and the presence of phenylmethyl groups, which contribute to its distinct chemical and biological properties.
Propiedades
Número CAS |
95857-75-3 |
|---|---|
Fórmula molecular |
C21H23N3O |
Peso molecular |
333.4 g/mol |
Nombre IUPAC |
N,N-dibenzyl-1-(1,4,6,7-tetrahydropyrano[3,4-d]imidazol-4-yl)methanamine |
InChI |
InChI=1S/C21H23N3O/c1-3-7-17(8-4-1)13-24(14-18-9-5-2-6-10-18)15-20-21-19(11-12-25-20)22-16-23-21/h1-10,16,20H,11-15H2,(H,22,23) |
Clave InChI |
PHCMNKVFCIYTRW-UHFFFAOYSA-N |
SMILES canónico |
C1COC(C2=C1NC=N2)CN(CC3=CC=CC=C3)CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,2-dimethyl-6-[7-(2-morpholin-4-ylethoxy)quinolin-4-yl]oxy-1-benzofuran-3-carboxamide;dihydrobromide](/img/structure/B12768960.png)


